molecular formula C19H13BrF2N2O2 B2555152 N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-06-5

N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2555152
CAS No.: 942009-06-5
M. Wt: 419.226
InChI Key: APSRQPPJANROET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13BrF2N2O2 and its molecular weight is 419.226. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibition

A study discovered potent and selective Met kinase inhibitors, which included substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds showed improved enzyme potency and kinase selectivity, demonstrating potential in treating Met-dependent cancers (Schroeder et al., 2009).

Antimalarial Activity

Bromobenzothiophene carboxamide derivatives, including compounds with structural similarities to the compound , have been identified as potent inhibitors of Plasmodium enoyl‐acyl carrier protein (ACP) reductase. These compounds showed promise in the development of new antimalarial agents (Banerjee et al., 2011).

Orexin Receptor Antagonism

Research on selective Orexin-1 Receptor (OX1R) antagonists, such as compounds structurally related to the query compound, highlighted their role in reducing compulsive food intake in a binge-eating model in rats. This suggests potential therapeutic applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Radiotracer Development for CB1 Cannabinoid Receptors

Studies on the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET) have been conducted. These include efforts to introduce fluorine atoms into the molecular structure, demonstrating the relevance of such compounds in neuroimaging research (Katoch-Rouse & Horti, 2003).

HIV Integrase Inhibition

Compounds with a dihydropyrimidine-4-carboxamide moiety have been identified as potent and selective HIV integrase inhibitors, offering insights into the design of antiviral agents for AIDS treatment. This highlights the potential of structurally similar compounds in antiviral therapy (Monteagudo et al., 2007; Pace et al., 2007).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-14-5-6-17(16(22)9-14)23-19(26)13-4-7-18(25)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSRQPPJANROET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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